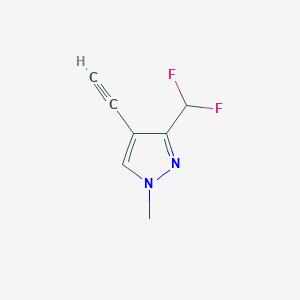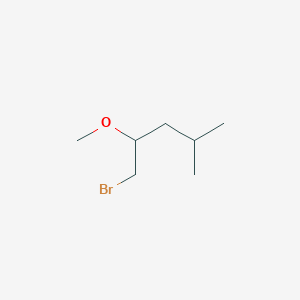![molecular formula C23H25N5O2S2 B2492598 N-(3,4-dimethylphenyl)-2-((1-ethyl-3-methyl-7-oxo-6-(thiophen-2-ylmethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide CAS No. 1358832-16-2](/img/structure/B2492598.png)
N-(3,4-dimethylphenyl)-2-((1-ethyl-3-methyl-7-oxo-6-(thiophen-2-ylmethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar complex molecules typically involves multi-step reactions, utilizing specific reagents and catalysts to build the desired framework. For example, the synthesis of novel N-substituted pyrazolopyrimidinone derivatives through [3+2] cycloaddition demonstrates the complexity of synthesizing such molecules, highlighting the use of intramolecular cyclization and dipolarophiles to achieve the target compounds (Rahmouni et al., 2014).
Molecular Structure Analysis
Molecular structure is often elucidated using techniques like NMR, IR, and X-ray crystallography. The detailed structural characterization provides insights into the compound's geometry, electron distribution, and potential reactive sites. For instance, studies on pyrazole derivatives show the use of X-ray crystallography to determine molecular conformations and interactions within crystals (Narayana et al., 2016).
Chemical Reactions and Properties
Compounds such as the one are likely to participate in various chemical reactions, including cycloadditions, substitutions, and redox reactions, depending on their functional groups. The reactivity can be influenced by the presence of electron-donating or withdrawing groups attached to the core structure.
Physical Properties Analysis
Physical properties like melting point, solubility, and crystallinity are crucial for understanding a compound's behavior in different environments. These properties are influenced by the molecular structure, which dictates interactions with solvents and other compounds.
Chemical Properties Analysis
Chemical properties, including acidity/basicity, reactivity towards nucleophiles or electrophiles, and stability under various conditions, are determined by the functional groups present in the molecule. Studies on related compounds provide insights into how these groups can affect the overall chemical behavior of the molecule.
For more specific information on the synthesis, structure, and properties of "N-(3,4-dimethylphenyl)-2-((1-ethyl-3-methyl-7-oxo-6-(thiophen-2-ylmethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide", targeted synthetic and analytical studies would be required.
References:
Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds
Research in the synthesis of novel compounds has explored derivatives of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one, closely related to the chemical structure of interest. These studies involve the preparation of isoxazolines and isoxazoles through various cycloaddition and condensation reactions, demonstrating the versatility and reactivity of such compounds in creating diverse molecular structures (Rahmouni et al., 2014).
Biological Evaluation for Neuroinflammation
Studies have also evaluated novel pyrazolo[1,5-a]pyrimidines, akin to the chemical , for their potential in binding to the translocator protein 18 kDa (TSPO). This protein is recognized as an early biomarker of neuroinflammatory processes. The research included the synthesis of fluoroalkyl- and fluoroalkynyl- analogues and their evaluation through in vitro autoradiography and positron emission tomography (PET) imaging, highlighting the potential of such compounds in neuroinflammation imaging (Damont et al., 2015).
Platelet Antiaggregating Activity
Certain derivatives of 2-substituted 4-phenyl-5-(3,5-diphenyl-1H-pyrazol-1-yl)pyrimidines have been synthesized and shown to possess platelet antiaggregating activity in vitro. These activities were compared with standard drugs like acetyl-salicylic acid, demonstrating the potential medicinal applications of such compounds in cardiovascular health (Bondavalli et al., 1992).
Inhibition of Fatty Acid Synthesis
Chloroacetamides, which share structural similarities with the compound , have been studied for their inhibitory effects on fatty acid synthesis in green algae. These studies provide insights into the biochemical pathways that such compounds can influence, potentially leading to applications in agriculture and biochemistry (Weisshaar & Böger, 1989).
Anticancer Activities
Research on pyrazolo[3,4-d]pyrimidin-4-one derivatives, structurally similar to the compound of interest, has shown promising results in anticancer activities. These compounds were tested against the MCF-7 human breast adenocarcinoma cell line, with several derivatives exhibiting potent inhibitory activities. This highlights the potential of such compounds in cancer treatment (Abdellatif et al., 2014).
Insecticidal and Antibacterial Potential
Further studies have explored the insecticidal and antibacterial potential of pyrimidine linked pyrazole heterocyclics. This research demonstrates the wide range of biological activities that such compounds can exhibit, suggesting their utility in pest control and microbial inhibition (Deohate & Palaspagar, 2020).
Propiedades
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[1-ethyl-3-methyl-7-oxo-6-(thiophen-2-ylmethyl)pyrazolo[4,3-d]pyrimidin-5-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O2S2/c1-5-28-21-20(16(4)26-28)25-23(27(22(21)30)12-18-7-6-10-31-18)32-13-19(29)24-17-9-8-14(2)15(3)11-17/h6-11H,5,12-13H2,1-4H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQTCOAOVIOKRMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=CS3)SCC(=O)NC4=CC(=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-2-((1-ethyl-3-methyl-7-oxo-6-(thiophen-2-ylmethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]chromen-4-one](/img/structure/B2492518.png)
![2-methyl-N-[2-(morpholin-4-yl)ethyl]-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2492519.png)

![N-(3,5-dimethylphenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2492527.png)
![2-((4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2492528.png)

![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-(thiophen-3-yl)ethyl)methanesulfonamide](/img/structure/B2492532.png)
![[2-(5-Naphthalen-2-yl-3-phenyl-3,4-dihydropyrazol-2-yl)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2492534.png)
![1-(2-Chlorophenyl)-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea](/img/structure/B2492535.png)

![Ethyl 2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetate](/img/structure/B2492537.png)
![Benzyl 7,7-difluoro-1-methyl-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B2492538.png)